(3R)-3-{[(tert-butoxy)carbonyl](methyl)amino}butanoic acid
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Overview
Description
(3R)-3-{(tert-butoxy)carbonylamino}butanoic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical reactions. The presence of the chiral center at the third carbon atom makes it an important intermediate in the synthesis of various enantiomerically pure compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-{(tert-butoxy)carbonylamino}butanoic acid typically involves the protection of the amine group with a tert-butoxycarbonyl group. One common method is the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the synthesis of (3R)-3-{(tert-butoxy)carbonylamino}butanoic acid can be achieved using continuous flow microreactor systems. This method offers advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(3R)-3-{(tert-butoxy)carbonylamino}butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as methanesulfonyl chloride and cesium acetate are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(3R)-3-{(tert-butoxy)carbonylamino}butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various chiral compounds and as a protecting group for amines.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Mechanism of Action
The mechanism of action of (3R)-3-{(tert-butoxy)carbonylamino}butanoic acid involves the cleavage of the Boc protecting group under acidic conditions. The tert-butoxycarbonyl group is removed, revealing the free amine, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-hydroxycarbamate: Similar in structure, used as a protecting group for hydroxylamines.
tert-Butyl carbamate: Another protecting group for amines, commonly used in organic synthesis.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: A compound with a tert-butyl group, used in the synthesis of bioactive N-heterocycles.
Uniqueness
(3R)-3-{(tert-butoxy)carbonylamino}butanoic acid is unique due to its chiral center and the presence of the Boc protecting group, which provides stability and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of enantiomerically pure compounds and pharmaceuticals.
Properties
CAS No. |
914461-60-2 |
---|---|
Molecular Formula |
C10H19NO4 |
Molecular Weight |
217.3 |
Purity |
95 |
Origin of Product |
United States |
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